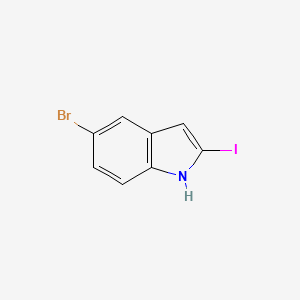
5-bromo-2-iodo-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-iodo-1H-indole is a compound that belongs to the class of indoles, which are bicyclic compounds commonly found in organic molecules and pharmaceuticals . This particular compound is characterized by the presence of bromine and iodine atoms attached to the indole ring .
Synthesis Analysis
The synthesis of this compound derivatives has been reported in several studies. For instance, a new set of 5-bromoindole-2-carboxylic acid hydrazone derivatives were synthesized and studied as potential inhibitors of VEGFR-2 tyrosine kinase . Another study reported the synthesis of new 5-bromo derivatives of indole via alkylation reactions under phase transfer catalysis (PTC) conditions .
Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Cross-Coupling Reactions : 5-Bromo-2-iodo-1H-indole is used in palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions. These reactions are significant for the synthesis of new functionalized indoles and indazoles, which have potential applications as 5-HT receptor ligands (Witulski et al., 2005).
Synthesis of Annulated Gamma-Carbolines and Heteropolycycles : this compound is a key component in the palladium-catalyzed intramolecular annulation of alkynes. This process leads to the production of gamma-carboline derivatives with additional fused rings, having potential pharmaceutical applications (Zhang & Larock, 2003).
Synthesis of Trisubstituted Indoles : The compound plays a crucial role in the synthesis of 2,5,7-trisubstituted indoles, achieved through Sonogashira cross-coupling and a palladium-catalyzed cyclization step. These indoles have various potential applications in medicinal chemistry (Cacchi et al., 2015).
Crystal Structure and Thermal Analysis : this compound derivatives have been characterized for their crystal structure, Hirshfeld surface analysis, and thermal stability. Such studies are essential for understanding the physical and chemical properties of indole derivatives (Barakat et al., 2017).
Regioselective C(sp2)-H Dual Functionalization : This compound is used in the regioselective C(sp2)-H dual functionalization of indoles, particularly in bromo-amination processes. These functionalizations have significant implications in synthetic chemistry (Moriyama et al., 2015).
Synthesis of Indolo[2,1-a]isoquinolines : It's involved in the synthesis of indolo[2,1-a]isoquinolines, an important class of heterocyclic compounds. The synthesis involves copper-catalyzed coupling and cyclization, showcasing its versatility in organic synthesis (Lee et al., 2018).
N-Alkylation in Organic Synthesis : The compound is also significant in the N-alkylation of indoles and pyrroles, a critical step in the synthesis of various organic compounds (Heaney & Ley, 1973).
Wirkmechanismus
The mechanism of action of 5-bromo-2-iodo-1H-indole derivatives has been studied in the context of their potential as enzyme inhibitors. For example, a study reported that 5-bromo-N′-(4-hydroxy or 4-chloro or 4-(dimethyl amino) benzylidene or furan-2-ylmethylene)-1H-indole-2-carbohydrazide derivatives had the best binding energies against the VEGFR TK domain . Another study reported that indole derivatives show various biologically vital properties .
Eigenschaften
IUPAC Name |
5-bromo-2-iodo-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrIN/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUUQZLPRJUXLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(N2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2646257.png)
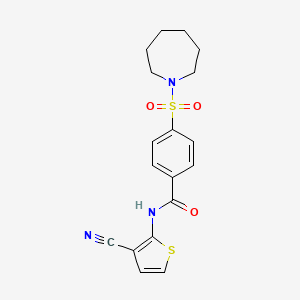
![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2646261.png)
![(1H-imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine hydrochloride](/img/structure/B2646262.png)
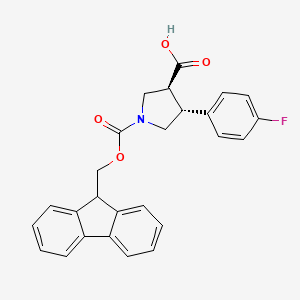

![2-(4-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2646267.png)
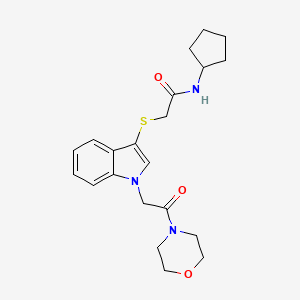
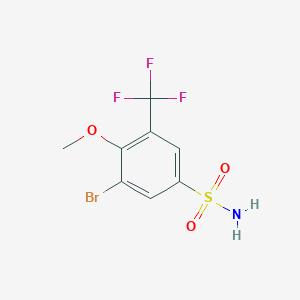
![(3r,5r,7r)-N-([2,4'-bipyridin]-4-ylmethyl)adamantane-1-carboxamide](/img/structure/B2646272.png)
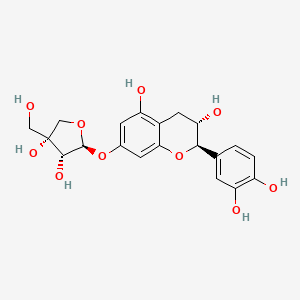
![N1-allyl-N2-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2646275.png)
![4-(N,N-dimethylsulfamoyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2646276.png)
